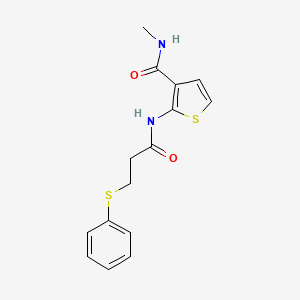

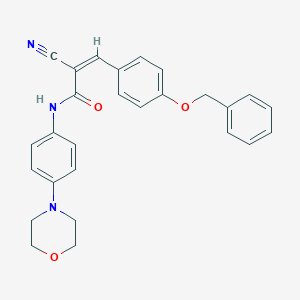

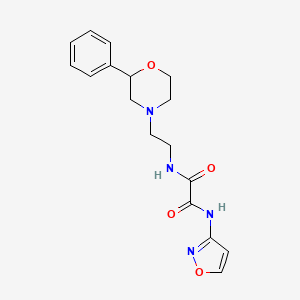

![molecular formula C16H15FN2O2S B2384048 2-[(4-fluorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893092-88-1](/img/structure/B2384048.png)

2-[(4-fluorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Cytotoxic Activity and Antitumor Potential

Research has shown that carboxamide derivatives, including structures similar to the specified compound, exhibit potent cytotoxicity against various cancer cell lines. For instance, the synthesis and evaluation of carboxamide derivatives have demonstrated significant growth inhibitory properties, particularly against murine P388 leukemia and Lewis lung carcinoma, with some compounds achieving IC50 values <10 nM. These findings suggest that similar compounds could be developed as antitumor agents, potentially offering curative effects against specific cancers like subcutaneous colon 38 tumors in mice (Deady et al., 2005).

Antimicrobial and Anti-inflammatory Properties

Thiophene derivatives have been explored for their antimicrobial and anti-inflammatory activities. Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have shown high activity compared to established controls, indicating their potential as antimicrobial agents. This highlights the broader applicability of thiophene derivatives in addressing bacterial and fungal infections, as well as their role in developing new anti-inflammatory drugs (Amr et al., 2010).

Serotonin Antagonist and Anti-anxiety Activities

Further extending the versatility of thiophene derivatives, studies have identified their efficacy as serotonin antagonists and in anti-anxiety applications. The broad range of biological activities, including antiarrhythmic, suggests that compounds like "2-[(4-fluorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide" could be pivotal in developing treatments for various neurological and psychological disorders, offering new avenues for therapeutic interventions (Amr et al., 2010).

Applications in Dye and Pigment Synthesis

Beyond pharmaceutical applications, thiophene derivatives have been utilized in the synthesis of dyes and pigments, particularly for textile applications. The ability to synthesize azo benzo[b]thiophene derivatives and apply them as disperse dyes underscores the chemical versatility and applicability of such compounds in industrial and commercial sectors, ranging from fabric coloring to potentially novel uses in material sciences (Sabnis & Rangnekar, 1989).

Mechanism of Action

Target of Action

The primary target of this compound is Pks 13 , a key enzyme involved in the synthesis of mycolic acid . Mycolic acid is a crucial component of the cell wall of mycobacteria, making it an attractive target for antitubercular agents .

Mode of Action

The compound interacts with Pks 13, potentially inhibiting its function and disrupting the synthesis of mycolic acid . This disruption can weaken the bacterial cell wall, making the bacteria more susceptible to the host’s immune response .

Biochemical Pathways

The affected pathway is the mycolic acid biosynthesis pathway. By inhibiting Pks 13, the compound disrupts this pathway, leading to a decrease in mycolic acid production . The downstream effects include a weakened cell wall and increased susceptibility of the bacteria to the host’s immune response .

Result of Action

The molecular effect of the compound’s action is the inhibition of mycolic acid synthesis, leading to a weakened bacterial cell wall . On a cellular level, this can result in increased susceptibility of the bacteria to the host’s immune response, potentially leading to the elimination of the bacteria .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name |

2-[(4-fluorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O2S/c1-18-15(21)13-11-3-2-4-12(11)22-16(13)19-14(20)9-5-7-10(17)8-6-9/h5-8H,2-4H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEUZYJCIDDEVRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

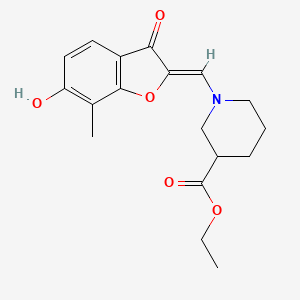

![3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2383968.png)

-3-[3-(trifluoromethyl)phenoxy]pyridin-2-yl]ethylidene})amine](/img/structure/B2383969.png)

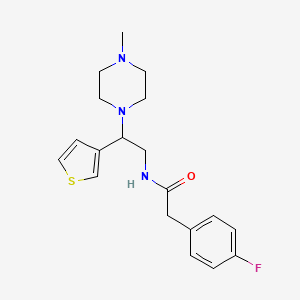

![N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2383982.png)

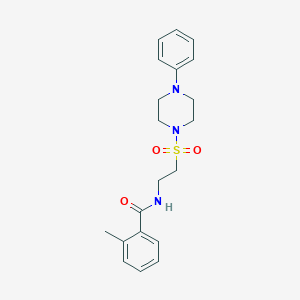

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2383986.png)

![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2383987.png)